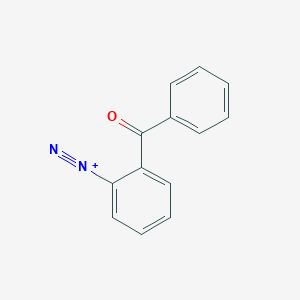

2-Benzoylbenzene-1-diazonium

Description

Significance of Aryl Diazonium Salts in Organic Synthesis and Chemical Research

Aryl diazonium salts, characterized by the functional group -N₂⁺X⁻ where X⁻ is an anion, are highly valued in synthetic organic chemistry. Their significance stems from the excellent leaving group ability of the dinitrogen molecule (N₂), which is liberated as a gas upon reaction, driving the chemical transformation forward. This property allows for a variety of reactions, including the Sandmeyer and Schiemann reactions, which facilitate the introduction of halides, cyano, and other groups onto an aromatic ring. tiwariacademy.comyoutube.com

The versatility of aryl diazonium salts extends to their use as electrophiles in azo coupling reactions to produce azo dyes, which are of immense industrial importance in the pigment and dye industries. tiwariacademy.comunacademy.com Furthermore, these salts are instrumental in the synthesis of complex organic molecules and aryl derivatives that find applications in pharmaceuticals and materials science. slideshare.netunacademy.comijcrt.org The ability to convert a primary aromatic amine into a diazonium salt, which can then be transformed into a multitude of other functional groups, provides a powerful tool for chemists to construct elaborate molecular architectures. youtube.com

Structural Characteristics of 2-Benzoylbenzene-1-diazonium and its Position within Substituted Arenediazonium Chemistry

This compound is an aryl diazonium salt distinguished by the presence of a benzoyl group at the ortho position relative to the diazonium group. This substitution pattern imparts unique structural and electronic properties to the molecule. The benzoyl group, with its electron-withdrawing carbonyl moiety, can influence the reactivity of the diazonium group through both steric and electronic effects.

The general structure of an aryl diazonium salt involves a resonance-stabilized cation, which contributes to its relative stability compared to its aliphatic counterparts. ijcrt.org In the case of this compound, the proximity of the bulky benzoyl group can sterically hinder the approach of nucleophiles to the diazonium group. Electronically, the carbonyl group can withdraw electron density from the aromatic ring, potentially affecting the electrophilicity of the diazonium cation.

Overview of Research Trajectories for Ortho-Substituted Arenediazonium Systems

Research on ortho-substituted arenediazonium systems has followed several key trajectories. A significant area of investigation involves understanding how the nature of the ortho-substituent influences the stability and reactivity of the diazonium salt. Studies have explored the impact of both electron-donating and electron-withdrawing groups on the rates and outcomes of various reactions, such as nucleophilic substitution and cyclization reactions.

Another major research focus is the synthetic utility of these compounds. The strategic placement of a substituent at the ortho position can be exploited to direct intramolecular reactions, leading to the formation of heterocyclic compounds. For instance, the presence of a nucleophilic group at the ortho position can lead to intramolecular cyclization, providing a direct route to fused ring systems. The thermal and photochemical decomposition of ortho-substituted arenediazonium salts has also been a subject of interest, often leading to the generation of highly reactive intermediates like aryl radicals and carbenes, which can then participate in a variety of transformations.

Recent research has also delved into the application of these compounds in materials science, such as for the surface modification of materials. ijcrt.org The reactivity of ortho-substituted systems is a critical factor in these applications, determining the efficiency and nature of the surface functionalization.

Research Scope and Objectives for this compound

The specific research scope for this compound is centered on elucidating the influence of the ortho-benzoyl group on its chemical behavior. Key objectives include:

Investigating the synthesis and isolation of this compound and its corresponding salts (e.g., tetrafluoroborate (B81430), chloride).

Characterizing its thermal and photochemical stability and decomposition pathways. This involves identifying the products formed and understanding the underlying reaction mechanisms, which may involve radical or ionic intermediates.

Exploring its reactivity in intramolecular reactions. A primary focus is on the potential for intramolecular cyclization, where the carbonyl oxygen of the benzoyl group could act as an internal nucleophile, leading to the formation of xanthone (B1684191) or related heterocyclic structures.

Evaluating its utility as a synthetic intermediate. This includes its participation in established diazonium salt reactions and the development of novel transformations that leverage the unique properties conferred by the ortho-benzoyl substituent.

By addressing these objectives, a comprehensive understanding of the chemistry of this compound can be achieved, contributing to the broader knowledge of substituted arenediazonium chemistry and potentially uncovering new synthetic methodologies.

Structure

3D Structure

Properties

CAS No. |

36367-99-4 |

|---|---|

Molecular Formula |

C13H9N2O+ |

Molecular Weight |

209.22 g/mol |

IUPAC Name |

2-benzoylbenzenediazonium |

InChI |

InChI=1S/C13H9N2O/c14-15-12-9-5-4-8-11(12)13(16)10-6-2-1-3-7-10/h1-9H/q+1 |

InChI Key |

VILRWFDQMKOZGF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2[N+]#N |

Origin of Product |

United States |

Theoretical and Computational Chemistry of 2 Benzoylbenzene 1 Diazonium

Electronic Structure Analysis and Bonding Characteristics of the Diazonium Moiety

The diazonium group (-N₂⁺) is a powerful electron-withdrawing entity, a fact reflected in its electronic structure. A resonance description of aryldiazonium ions reveals that the positive charge is delocalized across both nitrogen atoms. libretexts.orglibretexts.org This delocalization contributes to the relative stability of aryldiazonium salts compared to their aliphatic counterparts. youtube.com The C-N bond possesses partial double bond character, while the N-N bond is a strong triple bond. Nucleophilic attack is not favored at the inner nitrogen atom due to this electronic arrangement. libretexts.orglibretexts.org

Computational studies, such as Natural Bond Orbital (NBO) analysis, can provide a more quantitative picture of the bonding. These analyses would likely show significant polarization of the C-N and N-N bonds, with the terminal nitrogen bearing a substantial portion of the positive charge, making it susceptible to nucleophilic attack in certain reactions. libretexts.orglibretexts.org

Influence of the Ortho-Benzoyl Substituent on Electronic Distribution and Reactivity

The placement of a benzoyl group at the ortho position to the diazonium functionality introduces both electronic and steric perturbations that significantly modulate the molecule's properties.

Inductive and Resonance Effects of the Benzoyl Group on the Diazonium Center

The benzoyl group is known to be electron-withdrawing through both inductive and resonance effects. The inductive effect (-I) arises from the electronegativity difference between the carbonyl carbon and the adjacent atoms, pulling electron density away from the benzene (B151609) ring. The resonance effect (-M or -R) involves the delocalization of π-electrons from the benzene ring into the carbonyl group.

The Hammett equation provides a quantitative measure of the electronic influence of substituents on the reactivity of benzene derivatives. wikipedia.org The Hammett sigma constants (σ) for the benzoyl group are positive, indicating its electron-withdrawing nature. For instance, the σ_m and σ_p values for the benzoyl group have been determined, confirming its ability to withdraw electron density. acs.orgacs.org In the case of 2-benzoylbenzene-1-diazonium, the benzoyl group's electron-withdrawing character will further destabilize the already electron-deficient diazonium cation, potentially increasing its reactivity towards nucleophiles.

Table 1: Hammett Sigma Constants for the Benzoyl Group

| Constant | Value |

|---|---|

| σ_m | +0.37 |

| σ_p | +0.46 |

Source: Based on data from various studies on Hammett constants. acs.orgstenutz.euunits.it

Theoretical Prediction of Reactivity and Regioselectivity

The electron-withdrawing nature of the ortho-benzoyl group is expected to enhance the electrophilicity of the diazonium cation, making it more susceptible to nucleophilic attack. This increased reactivity, however, is juxtaposed with significant steric hindrance.

Computational modeling can predict the regioselectivity of reactions. For instance, in azo coupling reactions where the diazonium salt acts as an electrophile, the benzoyl group would likely direct the incoming nucleophile to the para position relative to itself, although the ortho position to the diazonium group is electronically activated. masterorganicchemistry.comnih.gov However, the bulky nature of the benzoyl group would sterically hinder attack at the adjacent ortho position.

Conformational Analysis and Steric Hindrance Considerations

The presence of the bulky benzoyl group in the ortho position imposes significant steric constraints, influencing the molecule's conformation. This phenomenon, often referred to as the "ortho effect," can force the benzoyl group to twist out of the plane of the benzene ring. wikipedia.org

Computational conformational analysis of similar 2-substituted systems has shown that the dihedral angle between the plane of the substituent and the benzene ring can be significant. researchgate.net In the case of this compound, this twisting would disrupt the π-orbital overlap between the carbonyl group and the aromatic ring, potentially diminishing the resonance effect of the substituent. This steric hindrance would also play a crucial role in directing the approach of reactants, favoring attack at less sterically encumbered positions. nih.govncert.nic.in Studies on other ortho-substituted compounds have demonstrated that steric hindrance can inhibit certain reactions at the ortho position. wikipedia.org

Stability Assessment and Predicted Decomposition Pathways via Computational Methods

Aryldiazonium salts are known for their thermal instability, often decomposing with the loss of dinitrogen gas (N₂). researchgate.netwhiterose.ac.ukresearchgate.netnih.govmpg.de The stability of these salts is highly dependent on the nature and position of the substituents on the aromatic ring. whiterose.ac.ukoup.com

The primary decomposition pathway for aryldiazonium salts involves the extrusion of nitrogen gas, a thermodynamically very stable molecule, to form a highly reactive aryl cation. libretexts.orglibretexts.orgarkat-usa.org This cation can then react with various nucleophiles present in the medium. libretexts.org

Calculation of Activation Energies for Nitrogen Extrusion

Computational chemistry offers powerful tools to predict the stability of molecules by calculating the activation energies for their decomposition reactions. For this compound, theoretical calculations could be employed to determine the activation energy for the heterolytic cleavage of the C-N bond, leading to the formation of the 2-benzoylphenyl cation and nitrogen gas.

A pulse radiolysis study of para-substituted benzenediazonium (B1195382) salts determined the fragmentation rate constants for nitrogen expulsion to be in the range of (0.4−4.0) × 10⁵ s⁻¹. acs.org While this study did not include the ortho-benzoyl substituent, it provides a baseline for the expected reactivity. It is anticipated that the electron-withdrawing benzoyl group would influence this activation energy. The steric strain introduced by the ortho-substituent could potentially lower the activation energy for decomposition by facilitating the out-of-plane distortion required for nitrogen extrusion.

Computational methods like Density Functional Theory (DFT) would be suitable for modeling this process and providing a quantitative estimate of the activation barrier. frontiersin.orgnih.gov This information is crucial for understanding the shelf-life and handling requirements of this compound.

Molecular Dynamics Simulations of this compound Decomposition: A Theoretical Perspective

Comprehensive molecular dynamics simulations investigating the thermal and photochemical decomposition pathways of this compound remain a specialized area of computational chemistry. At present, detailed research findings and associated data from such simulations are not extensively available in publicly accessible scientific literature.

The study of reaction mechanisms, particularly for potentially energetic or reactive compounds like diazonium salts, greatly benefits from theoretical and computational approaches. Molecular dynamics (MD) simulations, in particular, offer a powerful lens through which to observe the time-evolution of a chemical system at the atomic level. This methodology can provide profound insights into the intricate dance of atoms and molecules as they transition from reactants to products, mapping out the complex energy landscapes and identifying transient intermediates that may be fleetingly present in a real-world experiment.

For a compound like this compound, molecular dynamics simulations would be instrumental in elucidating the mechanistic details of its decomposition under both thermal and photochemical stimuli. Such studies would typically involve the application of sophisticated force fields or ab initio methods to model the interatomic forces and potential energy surfaces of the system. By simulating the trajectories of the constituent atoms over time, researchers can predict the likely sequence of bond-breaking and bond-forming events that characterize the decomposition process.

Thermal Decomposition

In the context of thermal decomposition, MD simulations could reveal the initial steps of the reaction as the system is heated. Key questions that could be addressed include the identification of the weakest bond in the molecule and the energy barrier to its cleavage. The simulations could also track the subsequent reactions of the resulting fragments, providing a detailed picture of the product distribution.

Photochemical Decomposition

Similarly, for photochemical decomposition, MD simulations could model the behavior of the molecule upon absorption of light. This would involve simulating the electronic excitation of the molecule and the subsequent relaxation pathways that lead to chemical reactions. Such simulations could help to distinguish between different possible photochemical mechanisms, such as those involving singlet or triplet excited states, and could predict the quantum yields of different products.

While specific data tables and detailed research findings from molecular dynamics simulations on this compound are not currently available, the general principles of such studies on related aryl diazonium salts suggest that the primary decomposition pathway would involve the loss of a nitrogen molecule (N₂) to form a highly reactive aryl cation. The fate of this cation would then depend on the surrounding environment, including the solvent and any other chemical species present.

The absence of specific studies on this compound highlights a potential area for future research. Such investigations would undoubtedly contribute to a deeper understanding of the fundamental chemistry of diazonium salts and could have implications for their application in organic synthesis and materials science.

Synthetic Methodologies for 2 Benzoylbenzene 1 Diazonium and Its Precursors

Synthesis of Key Ortho-Aminobenzoylbenzene Precursors

The foundational step in producing 2-benzoylbenzene-1-diazonium is the synthesis of 2-aminobenzoylbenzene, also known as 2-aminobenzophenone (B122507). This can be achieved through several synthetic routes.

Strategies for ortho-Benzoylation of Aromatic Amines

Direct benzoylation of aromatic amines at the ortho position presents a significant challenge due to the directing effects of the amino group, which typically favors para-substitution. youtube.com To circumvent this, various strategies have been developed:

Protecting Group Strategy: A common approach involves the protection of the amino group, for instance, by acetylation to form an acetanilide. ncert.nic.in This protected intermediate can then undergo Friedel-Crafts benzoylation. The directing effect of the N-acyl group, along with potential steric hindrance, can influence the regioselectivity of the benzoylation. Following the introduction of the benzoyl group, the protecting group is removed by hydrolysis to yield the desired 2-aminobenzoylbenzene. researchgate.net

Directed Metalation: Ortho-lithiation of N-substituted anilines, followed by reaction with a benzoylating agent, can provide a direct route to ortho-benzoylated products. This method relies on the directing ability of the substituted amino group to achieve high regioselectivity.

Catalytic Methods: Modern synthetic methods employ transition metal catalysis to achieve ortho-benzoylation. For example, palladium and photoredox dual catalysis has been utilized for the decarboxylative ortho-benzoylation of N-aryl-7-azaindoles with α-keto acids, demonstrating a pathway to aryl ketone architectures. rsc.org

Alternative Routes to 2-Aminobenzoylbenzene Scaffolds

Besides the direct benzoylation of anilines, other synthetic pathways can be employed to construct the 2-aminobenzoylbenzene framework:

From Anthranilic Acid Derivatives: One established method involves the reaction of N-methoxy-N-methyl anthranilic acid amide with a phenyllithium (B1222949) species, which can be generated in situ from a halobenzene and an alkyllithium. google.comgoogle.com This approach offers good yields and is applicable to a variety of substituted derivatives. google.com Another route starts from p-toluenesulfonylanthranilic acid. orgsyn.org

Rearrangement Reactions: Certain rearrangement reactions can also lead to the formation of 2-aminobenzophenones. These methods often involve the migration of a group to an adjacent position on the aromatic ring.

From Heterocyclic Precursors: The synthesis of heterocyclic systems, followed by their cleavage, can also yield 2-aminobenzophenones. wum.edu.pl

Diazotization Procedures for the Generation of this compound

Once the 2-aminobenzoylbenzene precursor is obtained, the next critical step is its conversion to the corresponding diazonium salt. Diazotization involves the reaction of a primary aromatic amine with a source of nitrous acid. byjus.com

Optimization of Reaction Conditions for Diazotization (Temperature, Solvent, Acid)

The stability of diazonium salts is highly dependent on the reaction conditions. byjus.com Careful optimization is crucial for maximizing the yield and minimizing decomposition.

| Parameter | Recommended Condition | Rationale |

| Temperature | Below 5°C | Aryl diazonium salts are thermally unstable and can decompose rapidly at higher temperatures. byjus.comacs.org Maintaining a low temperature throughout the reaction is the most critical parameter. |

| Solvent | Aqueous media | The diazotization is typically carried out in an aqueous acidic solution. researchgate.net The choice of solvent can also influence the stability of the resulting diazonium salt. |

| Acid | Mineral acids (e.g., HCl, H₂SO₄, HBF₄) | The reaction requires an acidic medium to generate nitrous acid in situ from sodium nitrite (B80452) and to stabilize the resulting diazonium salt. google.com The choice of acid also determines the counter-ion of the diazonium salt, which in turn affects its stability and subsequent reactivity. researchgate.net |

Table 1: Optimized Reaction Conditions for Diazotization

In Situ Generation and Isolation Strategies for Enhanced Stability

Due to their inherent instability, aryl diazonium salts are often generated and used immediately in subsequent reactions without isolation (in situ). acs.orgresearchgate.net This approach minimizes the risks associated with handling potentially explosive solid diazonium salts.

However, for certain applications, isolation of the diazonium salt is necessary. In such cases, specific strategies are employed to enhance their stability:

Choice of Counter-ion: The stability of a diazonium salt is significantly influenced by its counter-ion. researchgate.net Larger, non-nucleophilic counter-ions like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) generally form more stable and isolable salts compared to smaller ions like chloride (Cl⁻). researchgate.netresearchgate.net The Balz-Schiemann reaction, for example, often involves the isolation of an aryl diazonium tetrafluoroborate salt. google.com

Precipitation: The desired diazonium salt can often be precipitated from the reaction mixture by the addition of a suitable counter-ion source, such as a cold aqueous solution of sodium tetrafluoroborate or fluoroboric acid. researchgate.netgoogle.com The precipitated salt is then collected by filtration.

Purification and Handling Considerations for Aryl Diazonium Salts

The purification and handling of aryl diazonium salts must be approached with extreme caution due to their potential for explosive decomposition, especially when dry. acs.org

Purification: If isolation is performed, the collected diazonium salt is typically washed with cold water, followed by a cold, non-polar solvent like diethyl ether to remove impurities, and then dried under vacuum at low temperatures. Recrystallization is generally avoided due to the risk of decomposition.

Handling:

Temperature Control: Always keep the diazonium salt cold. acs.org

Avoid Friction and Shock: Solid diazonium salts can be sensitive to mechanical shock and friction.

Small Scale: It is advisable to work with small quantities whenever possible.

Safety Shielding: Appropriate safety measures, such as using a blast shield, are essential.

Avoid Excess Nitrite: Use a stoichiometric amount of the diazotizing agent and test for any excess, which should be quenched. acs.org

Reactivity and Mechanistic Investigations of 2 Benzoylbenzene 1 Diazonium

Nitrogen Extrusion Reactions

The loss of dinitrogen from the 2-benzoylbenzene-1-diazonium salt is a key step in its various transformations. This process can be initiated by thermal or photochemical means and is often facilitated by the presence of a nucleophile or a radical initiator. The stability of the resulting aryl cation or radical, influenced by the benzoyl substituent, plays a significant role in the reaction's progress.

Nucleophilic Substitution Reactions (Replacement of Diazonium Group)

Nucleophilic substitution reactions of this compound salts are powerful methods for introducing various functional groups onto the aromatic ring. The diazonium group is replaced by a nucleophile, with the concurrent evolution of nitrogen gas.

The Sandmeyer reaction is a classic and widely used method for the conversion of aryl diazonium salts to aryl halides. wikipedia.orgbyjus.com This reaction typically employs copper(I) halides (CuCl, CuBr) as catalysts. masterorganicchemistry.com The mechanism is believed to involve a single electron transfer (SET) from the copper(I) salt to the diazonium ion, generating an aryl radical and a copper(II) halide. jk-sci.com The aryl radical then abstracts a halogen atom from the copper(II) halide to form the aryl halide and regenerate the copper(I) catalyst. jk-sci.com

Table 1: Halogenation of this compound Salts

| Halogenating Agent | Product | Catalyst | Notes |

| Copper(I) Chloride (CuCl)/HCl | 2-Benzoyl-1-chlorobenzene | Cu(I) | A classic Sandmeyer reaction. |

| Copper(I) Bromide (CuBr)/HBr | 2-Benzoyl-1-bromobenzene | Cu(I) | Another example of the Sandmeyer reaction. |

| Potassium Iodide (KI) | 2-Benzoyl-1-iodobenzene | None | The reaction with iodide does not typically require a copper catalyst. jk-sci.com |

| Tetrafluoroboric Acid (HBF₄), then heat | 2-Benzoyl-1-fluorobenzene | None | Known as the Balz-Schiemann reaction. masterorganicchemistry.com |

Modifications to the Sandmeyer reaction have been developed to improve yields and expand its scope. These can include the use of different copper salts or co-solvents.

The introduction of a cyano group to form 2-benzoylbenzonitrile can also be achieved through a Sandmeyer-type reaction using copper(I) cyanide (CuCN). masterorganicchemistry.com This reaction provides a valuable route to aromatic nitriles, which are versatile precursors for other functional groups such as carboxylic acids, amines, and amides. The mechanism is analogous to the halogenation reaction, involving an aryl radical intermediate. byjus.com

Table 2: Cyanation of this compound Salts

| Cyanating Agent | Product | Catalyst |

| Copper(I) Cyanide (CuCN) | 2-Benzoylbenzonitrile | Cu(I) |

The replacement of the diazonium group with a hydroxyl group to yield 2-benzoylphenol is typically accomplished by heating the aqueous solution of the this compound salt. chemguide.co.uk In this reaction, water acts as the nucleophile. To avoid competing side reactions, particularly with halide ions from the acid used in diazotization, the reaction is often carried out in the presence of a non-nucleophilic acid like sulfuric acid. lumenlearning.com The use of copper(I) oxide (Cu₂O) or copper(II) nitrate (B79036) in water can also facilitate this transformation, sometimes referred to as the Sandmeyer hydroxylation. wikipedia.orgjk-sci.com

Table 3: Hydroxylation of this compound Salts

| Reagent | Product | Conditions |

| Water (H₂O) | 2-Benzoylphenol | Heating the aqueous diazonium salt solution. chemguide.co.uk |

| Copper(I) Oxide (Cu₂O) / Water | 2-Benzoylphenol | A modification of the Sandmeyer reaction. wikipedia.org |

Reductive deamination involves the replacement of the diazonium group with a hydrogen atom. A common and effective reagent for this transformation is hypophosphorous acid (H₃PO₂). The reaction is believed to proceed through a radical chain mechanism where the diazonium salt is reduced to an aryl radical, which then abstracts a hydrogen atom from the hypophosphorous acid.

Table 4: Reductive Deamination of this compound Salts

| Reducing Agent | Product |

| Hypophosphorous Acid (H₃PO₂) | Benzophenone (B1666685) |

Radical Pathways in Nitrogen Extrusion

The involvement of radical intermediates in the nitrogen extrusion reactions of diazonium salts, particularly in the Sandmeyer reaction, is well-supported by mechanistic studies. wikipedia.orgbyjus.com The formation of biaryl side products is often cited as evidence for the presence of aryl radicals. wikipedia.org The single electron transfer (SET) from a copper(I) catalyst to the diazonium ion is the initiating step, leading to the formation of an aryl radical and the release of nitrogen gas. jk-sci.com This aryl radical can then undergo various reactions, including abstraction of an atom or group from a substrate or participation in coupling reactions. The stability of the 2-benzoylphenyl radical, influenced by the electron-withdrawing benzoyl group, will affect the rates and product distributions of these radical-mediated transformations.

Generation of Aryl Radicals from this compound

The diazonium group in this compound serves as a facile precursor for the generation of the corresponding 2-benzoylphenyl radical. This transformation is typically initiated by a one-electron reduction of the diazonium salt, leading to the expulsion of a highly stable dinitrogen molecule (N₂). This process can be achieved through various methods, including thermal or photochemical decomposition, or via chemical reducing agents.

The general mechanism for the generation of an aryl radical from a diazonium salt can be represented as follows:

Ar-N₂⁺ + e⁻ → [Ar-N=N]• → Ar• + N₂

While specific studies detailing the optimal conditions for generating the 2-benzoylphenyl radical from its diazonium salt are not extensively documented in readily available literature, the principles of aryl radical formation from diazonium salts are well-established. The electron-withdrawing nature of the ortho-benzoyl group is expected to influence the reduction potential of the diazonium ion, potentially making it more susceptible to reduction compared to unsubstituted benzenediazonium (B1195382) salts.

Homolytic Aromatic Substitution Reactions

Once generated, the 2-benzoylphenyl radical can participate in homolytic aromatic substitution (HAS) reactions. In these reactions, the aryl radical adds to an aromatic substrate, forming a new carbon-carbon bond. This type of reaction provides a powerful tool for the arylation of various aromatic compounds.

The general scheme for homolytic aromatic substitution is:

Ar• + Ar'H → [Ar-Ar'H]• → Ar-Ar' + H•

The reactivity and regioselectivity of the 2-benzoylphenyl radical in HAS reactions are influenced by both steric and electronic factors. The bulky benzoyl group at the ortho position can sterically hinder the approach of the radical to the substrate. Electronically, the 2-benzoylphenyl radical is generally considered to be electrophilic in nature, and thus, it will preferentially attack electron-rich positions on the aromatic substrate.

While specific experimental data on the homolytic aromatic substitution reactions of the 2-benzoylphenyl radical are scarce in the reviewed literature, studies on similar substituted aryl radicals provide insights. For instance, research on the homolytic arylation of aromatic compounds using various substituted diazonium salts has shown that the distribution of isomers is a key indicator of a radical mechanism. rsc.org

Electrophilic Aromatic Substitution: Azo Coupling Reactions

This compound, acting as an electrophile, can undergo azo coupling reactions with electron-rich aromatic compounds. This electrophilic aromatic substitution reaction is a cornerstone of dye chemistry and results in the formation of highly colored azo compounds.

Coupling with Activated Aromatic Compounds (Phenols, Anilines)

The most common coupling partners for diazonium salts are activated aromatic compounds such as phenols and anilines. The hydroxyl group of phenols and the amino group of anilines are strong activating groups, rendering the aromatic ring sufficiently nucleophilic to be attacked by the relatively weak diazonium electrophile.

For the reaction to proceed efficiently, the pH of the reaction medium is a critical factor. With phenols, the coupling is typically carried out in mildly alkaline conditions (pH 8-10). chemguide.co.uklibretexts.org In this pH range, the phenol (B47542) exists in equilibrium with its more nucleophilic phenoxide ion, which readily attacks the diazonium salt.

Ar-N₂⁺ + C₆H₅O⁻ → Ar-N=N-C₆H₄OH

In the case of anilines, the coupling is generally performed in weakly acidic to neutral conditions (pH 5-7). chemguide.co.uk This is to ensure a sufficient concentration of the free aniline (B41778), which is the reactive species, as in strongly acidic solutions, the amino group is protonated, deactivating the ring towards electrophilic attack.

Ar-N₂⁺ + C₆H₅NH₂ → Ar-N=N-C₆H₄NH₂ + H⁺

Regioselectivity of Coupling and Influence of the Benzoyl Substituent

The position of coupling on the activated aromatic ring is directed by the activating group. For both phenols and anilines, the coupling predominantly occurs at the para position relative to the hydroxyl or amino group. If the para position is blocked, coupling will occur at one of the ortho positions. wikipedia.orgquora.com

The presence of the ortho-benzoyl group in this compound introduces both steric and electronic effects that can influence the regioselectivity and rate of the azo coupling reaction. The bulky benzoyl group can sterically hinder the approach to the ortho positions of the coupling partner, further favoring para substitution.

Electronically, the benzoyl group is electron-withdrawing, which increases the electrophilicity of the diazonium ion. This enhanced electrophilicity can lead to faster coupling reactions compared to unsubstituted benzenediazonium salts. The influence of substituents on the electrophilicity of diazonium salts has been quantified using parameters like Mayr's electrophilicity scale. nih.gov

Kinetics and Thermodynamics of Azo Coupling

The kinetics of azo coupling reactions have been studied for various substituted benzenediazonium salts. These studies often reveal a second-order rate law, being first order in both the diazonium salt and the activated aromatic compound. The reaction rates are highly dependent on the pH of the medium, as this controls the concentration of the reactive form of the coupling partner (phenoxide or free aniline).

The electronic nature of the substituents on the diazonium salt has a significant impact on the reaction rate. Electron-withdrawing groups, such as the benzoyl group, increase the rate of coupling by enhancing the electrophilicity of the diazonium ion. This relationship can often be described by the Hammett equation, which correlates the reaction rates with the electronic properties of the substituents.

Intramolecular Reactions and Rearrangements Initiated by the Ortho-Benzoyl Group

The proximate positioning of the benzoyl group to the diazonium functionality in this compound facilitates unique intramolecular reactions, most notably the Pschorr cyclization. This reaction provides a powerful synthetic route to fluorenone and its derivatives.

The Pschorr cyclization is an intramolecular homolytic aromatic substitution reaction. organic-chemistry.org It is typically initiated by the reduction of the diazonium salt to an aryl radical, often catalyzed by copper salts. The resulting 2-benzoylphenyl radical then attacks the adjacent phenyl ring of the benzoyl group in an intramolecular fashion. Subsequent loss of a hydrogen atom leads to the formation of the fused ring system of fluorenone.

The general mechanism for the Pschorr cyclization of this compound is as follows:

Diazotization: 2-Aminobenzophenone (B122507) is treated with a source of nitrous acid (e.g., NaNO₂/HCl) to form the this compound salt.

Radical Generation: The diazonium salt is reduced, typically by Cu(I), to generate the 2-benzoylphenyl radical with the loss of N₂.

Intramolecular Cyclization: The aryl radical attacks the ortho position of the adjacent phenyl ring.

Rearomatization: The resulting radical intermediate is oxidized and loses a proton to form the stable, conjugated system of fluorenone.

Intramolecular Cyclization Pathways (e.g., to Anthraquinone (B42736) Derivatives)

One of the most well-documented and synthetically useful reactions of this compound is its intramolecular cyclization to form xanthone (B1684191), which can be subsequently oxidized to yield anthraquinone derivatives. This transformation, often referred to as the Pschorr reaction, proceeds through the in situ generation of the diazonium salt from 2-amino-2'-benzoylbenzoic acid or its derivatives, followed by cyclization. The reaction is typically promoted by acids, such as sulfuric acid, and involves the loss of nitrogen gas to generate a reactive aryl cation. This cation then undergoes electrophilic aromatic substitution onto the adjacent benzoyl ring to furnish the tricyclic xanthone system.

The efficiency of this cyclization is influenced by several factors, including the nature and position of substituents on both aromatic rings. Electron-donating groups on the benzoyl ring can enhance the rate of cyclization by increasing the nucleophilicity of the aromatic system. Conversely, electron-withdrawing groups can retard the reaction.

| Starting Material | Reagents | Product | Yield (%) |

| 2-Amino-2'-benzoylbenzoic acid | NaNO₂, H₂SO₄ | Xanthone | High |

| Substituted 2-aminobenzophenones | Diazotizing agents | Substituted xanthones | Variable |

Subsequent oxidation of the initially formed xanthone to the corresponding anthraquinone can be achieved using various oxidizing agents, providing a versatile route to this important class of compounds.

Formation of Benzene-Fused Heterocyclic Systems

Beyond the synthesis of xanthones, this compound is a precursor for a variety of other benzene-fused heterocyclic systems. The reactivity of the diazonium group allows for its participation in cyclization reactions with various nucleophiles, leading to the formation of diverse ring systems. For instance, in the presence of suitable reagents, it can undergo cyclization to form derivatives of dibenz[b,f]oxepine.

The formation of these heterocyclic systems is often mechanistically intricate, proceeding through intermediates such as aryl cations or radicals, depending on the reaction conditions. The choice of solvent and reaction additives can play a crucial role in directing the reaction towards a specific heterocyclic product.

Potential for Electrocyclization and Ring Contraction/Expansion Pathways

While less common than intramolecular cyclization via electrophilic aromatic substitution, the potential for electrocyclization and ring contraction/expansion pathways of this compound and related intermediates has been a subject of theoretical and mechanistic interest. The generation of a highly reactive aryl cation or a related species upon dediazoniation could, under specific conditions, initiate skeletal rearrangements.

For example, theoretical studies have explored the possibility of ring contraction of the phenyl ring bearing the diazonium group to form a five-membered ring, or expansion of the benzoyl-substituted ring. However, these pathways are generally considered to be less favorable than the more conventional cyclization routes and would require specific reaction conditions or substrate modifications to be experimentally realized.

Reactions with Organometallic Reagents and Transition Metal Catalysis

The versatility of this compound extends to its reactions with organometallic reagents and its participation in transition metal-catalyzed transformations. These reactions open up avenues for the formation of new carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions Involving this compound

Arenediazonium salts are well-established coupling partners in a variety of transition metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions. This compound can, in principle, participate in these reactions to introduce new substituents at the 1-position of the benzoylbenzene core.

For instance, in a palladium-catalyzed Suzuki coupling, this compound could be coupled with an organoboron reagent to form a 2-benzoyl-1,1'-biphenyl derivative. Similarly, a Heck-type reaction with an alkene could lead to the formation of a stilbene (B7821643) derivative. The general scheme for these reactions involves the oxidative addition of the diazonium salt to a low-valent transition metal catalyst, followed by transmetalation (in the case of Suzuki coupling) or migratory insertion (in the case of Heck coupling) and reductive elimination to afford the final product.

| Coupling Reaction | Catalyst | Coupling Partner | Product Type |

| Suzuki Coupling | Palladium complex | Organoboron reagent | 2-Benzoyl-1,1'-biphenyl derivative |

| Heck Coupling | Palladium complex | Alkene | 2-Benzoyl-stilbene derivative |

| Sonogashira Coupling | Palladium/Copper complex | Terminal alkyne | 2-Benzoyl-diphenylacetylene derivative |

Insertion Reactions and Carbene/Nitrene Intermediates

The decomposition of diazonium compounds can, under certain conditions, lead to the formation of highly reactive intermediates such as carbenes or nitrenes, although the formation of an aryl cation is more common. In the context of this compound, the generation of a carbene-like species is less probable. However, related transformations involving intramolecular insertion reactions are plausible.

The generation of an aryl radical from the diazonium salt, for example, through reduction with a suitable reagent, could lead to intramolecular homolytic aromatic substitution, providing an alternative pathway to cyclized products.

Solvent Effects on Reactivity and Reaction Outcomes

The choice of solvent can have a profound impact on the reactivity of this compound and the distribution of products. The solvent can influence the stability of the diazonium salt, the lifetime and reactivity of key intermediates such as aryl cations, and the rates of competing reaction pathways.

In polar protic solvents, such as water or alcohols, the diazonium salt is generally more stable. These solvents can also act as nucleophiles, leading to the formation of phenols or aryl ethers as byproducts. In nonpolar aprotic solvents, the decomposition of the diazonium salt may be accelerated, and the reactivity of the resulting aryl cation can be significantly different.

For the intramolecular cyclization to xanthone, acidic and polar solvents like concentrated sulfuric acid are often employed to promote the formation of the aryl cation and facilitate the subsequent electrophilic aromatic substitution. The use of less polar solvents might favor alternative reaction pathways or lead to the formation of undesired byproducts. The effect of the solvent is a critical parameter that must be carefully optimized for any synthetic application of this compound.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Elucidation

Spectroscopic Techniques for Structural Confirmation in Reaction Products

The unambiguous identification of products formed from reactions involving 2-Benzoylbenzene-1-diazonium relies on a suite of powerful spectroscopic techniques. These methods provide detailed information on the connectivity of atoms, molecular weight, and the nature of functional groups, which are crucial for confirming the proposed structures of the resulting compounds.

Advanced NMR Spectroscopy (2D-NMR, Solid-State NMR for Intermediates)

Two-dimensional Nuclear Magnetic Resonance (2D-NMR) spectroscopy is an indispensable tool for the structural elucidation of complex organic molecules that may result from reactions of this compound. wikipedia.org Unlike one-dimensional NMR, 2D-NMR experiments spread spectral information across two frequency axes, which helps to resolve overlapping signals and reveal correlations between different nuclei within a molecule. wikipedia.org

Key 2D-NMR experiments that would be applied to the reaction products of this compound include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. This is fundamental in piecing together the carbon framework of a molecule.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. It provides a direct link between the proton and carbon skeletons of the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two to three bonds), which is critical for identifying quaternary carbons and piecing together different molecular fragments.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, providing through-space correlations. This is particularly useful for determining the stereochemistry and conformation of the reaction products.

For the study of transient intermediates, which can sometimes be isolated at low temperatures, solid-state NMR (ssNMR) can be a powerful technique. By analyzing the sample in the solid phase, it is possible to obtain structural information on species that are unstable in solution. For paramagnetic intermediates, specialized ssNMR techniques can be employed to gain insight into the electronic and geometric structure.

| 2D-NMR Technique | Information Provided | Application to Products of this compound |

| COSY | ¹H-¹H scalar coupling networks | Establishing connectivity of proton-bearing fragments. |

| HSQC | Direct ¹H-¹³C correlations | Assigning carbon signals based on attached protons. |

| HMBC | Long-range ¹H-¹³C correlations | Assembling the complete carbon skeleton and identifying non-protonated carbons. |

| NOESY | Through-space ¹H-¹H correlations | Determining stereochemistry and conformational preferences. |

High-Resolution Mass Spectrometry for Product Identification

High-Resolution Mass Spectrometry (HRMS) is a cornerstone for the identification of reaction products due to its ability to provide highly accurate mass measurements. This accuracy allows for the determination of the elemental composition of a molecule, which is often sufficient to distinguish between different potential products. Techniques such as electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are commonly used to gently ionize the product molecules for analysis.

When coupled with tandem mass spectrometry (MS/MS), HRMS can also provide structural information through the analysis of fragmentation patterns. In an MS/MS experiment, a specific product ion is selected, fragmented, and the resulting fragment ions are analyzed. This fragmentation fingerprint can be used to confirm the structure of the product. For complex reaction mixtures, the coupling of liquid chromatography with HRMS (LC-HRMS) allows for the separation of individual components before their detection and identification by the mass spectrometer.

| Mass Spectrometry Technique | Key Feature | Contribution to Product Characterization |

| HRMS (e.g., ESI-TOF, Orbitrap) | High mass accuracy (<5 ppm) | Determination of elemental composition. |

| MS/MS | Controlled fragmentation | Structural elucidation through analysis of fragment ions. |

| LC-HRMS | Separation prior to detection | Analysis of individual components in a complex reaction mixture. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Bonding Characterization

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is fundamental for identifying the functional groups present in the reaction products of this compound. The diazonium group itself has a very strong and characteristic N≡N stretching vibration in the IR and Raman spectra, typically appearing in the range of 2200-2300 cm⁻¹. The disappearance of this band is a clear indicator of the consumption of the starting material.

The benzoyl group exhibits a strong C=O stretching vibration in the IR spectrum, usually around 1650-1680 cm⁻¹. The position of this band can provide information about the electronic environment of the carbonyl group in the product. Other characteristic vibrations, such as those from aromatic rings, C-H bonds, and any newly formed functional groups, can be used to confirm the structure of the reaction products.

Raman spectroscopy is particularly useful for studying symmetric vibrations and bonds involving heavier atoms, which may be weak or absent in the IR spectrum. For instance, in reactions leading to the formation of symmetric biaryl compounds, certain ring vibrations can be more prominent in the Raman spectrum.

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Significance in Analyzing Reactions of this compound |

| N≡N stretch (diazonium) | 2200 - 2300 | Disappearance indicates reaction of the diazonium group. |

| C=O stretch (benzoyl) | 1650 - 1680 | Presence confirms retention of the benzoyl group; shifts can indicate electronic changes. |

| Aromatic C=C stretch | 1400 - 1600 | Characteristic of the benzene (B151609) rings. |

In-Situ Spectroscopic Monitoring of Reaction Progress and Intermediate Detection

To gain a deeper mechanistic understanding, it is crucial to monitor the reaction in real-time. In-situ spectroscopic techniques allow for the observation of the formation and decay of reactants, intermediates, and products as the reaction proceeds, providing valuable kinetic and mechanistic data.

Real-Time UV-Vis Spectroscopy for Kinetic Studies

UV-Vis spectroscopy is a powerful tool for studying the kinetics of reactions involving chromophoric species. The extended conjugation in this compound results in strong absorption in the UV-Vis region. As the reaction progresses and the diazonium group is transformed, the electronic structure of the molecule changes, leading to a corresponding change in the UV-Vis spectrum.

By monitoring the change in absorbance at a specific wavelength corresponding to the starting material or a product over time, the reaction rate can be determined. This allows for the investigation of the effects of various reaction parameters, such as temperature, concentration, and catalyst loading, on the reaction kinetics. From this data, the rate law and activation parameters for the reaction can be derived, providing insight into the reaction mechanism.

EPR Spectroscopy for Detection of Radical Intermediates

Many reactions of diazonium salts are known to proceed through radical intermediates. Electron Paramagnetic Resonance (EPR) spectroscopy is the only technique that can directly detect and characterize species with unpaired electrons, such as free radicals.

In a typical experiment, the reaction is carried out within the EPR spectrometer, and the spectra are recorded as a function of time. The resulting EPR signals can provide information about the structure and electronic environment of the radical intermediate through the analysis of the g-factor and hyperfine coupling constants.

In cases where the radical intermediates are too short-lived to be detected directly, a technique called spin trapping can be employed. A "spin trap" molecule is added to the reaction mixture, which reacts with the transient radical to form a more stable radical adduct that can be readily detected by EPR. The parameters of the spin adduct's EPR spectrum can then be used to identify the original transient radical.

X-ray Crystallography for Molecular Structure Determination of Stable Derivatives

The inherent instability of diazonium salts, including this compound, presents a significant challenge for their isolation and structural elucidation by single-crystal X-ray diffraction. To overcome this limitation, methodologies have been developed to form stable, crystalline derivatives suitable for crystallographic analysis. This approach involves the use of specific counter-ions that enhance the thermal stability of the diazonium cation, allowing for the growth of high-quality crystals.

A prominent strategy for stabilizing arenediazonium cations is the use of tosylate (p-toluenesulfonate) as the counter-ion. Research has demonstrated that arenediazonium tosylates can be prepared as thermally stable, non-explosive, and pure crystalline solids that can be stored at room temperature for extended periods without decomposition. organic-chemistry.org This enhanced stability is attributed to the close, stabilizing interactions between the nitrogen atoms of the diazonium group and the oxygen atoms of the tosylate anion, as revealed by X-ray crystallographic studies. organic-chemistry.orgtpu.ru

While a specific crystal structure for a this compound derivative is not prominently available in published literature, the principles of stabilization and structural analysis can be understood from studies on analogous stable arenediazonium salts. The synthesis of these stable salts is often achieved through the diazotization of the corresponding aniline (B41778) derivative using reagents like a polymer-supported nitrite (B80452) or tert-butyl nitrite in the presence of p-toluenesulfonic acid. organic-chemistry.orgresearchgate.netresearchgate.net

The crystallographic data obtained from these stable derivatives provide precise information on bond lengths, bond angles, and the planarity of the diazonium group. Furthermore, the analysis of the crystal packing reveals the nature and extent of the non-covalent interactions between the diazonium cation and the stabilizing counter-ion. For instance, in the crystal structures of various arenediazonium tosylates, one arenediazonium cation is typically surrounded by multiple tosylate anions, with close contacts observed between the diazonium nitrogens and the sulfonate oxygens. tpu.ru

The structural insights gained from X-ray crystallography of stable arenediazonium salts are invaluable for understanding the factors that govern their reactivity and for the rational design of new, safer diazonium-based reagents for organic synthesis. grafiati.com The ability to isolate and structurally characterize these otherwise transient species provides a foundational understanding of their electronic and steric properties.

Table of Compounds with Determined Crystal Structures

Applications in Advanced Organic Synthesis

Role as a Versatile Building Block for Functionalized Aromatic Compounds

2-Benzoylbenzene-1-diazonium serves as a key intermediate in the synthesis of a wide array of functionalized aromatic compounds. The diazonium group, being an excellent leaving group (as dinitrogen gas), can be readily displaced by a variety of nucleophiles. This allows for the introduction of diverse functional groups onto the aromatic ring, a process that is often challenging to achieve through direct substitution methods. unacademy.com

The presence of the ortho-benzoyl group can influence the regioselectivity of these substitution reactions, directing incoming nucleophiles to the position of the diazonium group. This inherent reactivity makes diazonium salts like this compound powerful tools for chemists to create bespoke aromatic molecules with tailored electronic and steric properties. unacademy.combyjus.com These functionalized aromatics can then be used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. ontosight.ai

Synthesis of Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

Polycyclic aromatic hydrocarbons (PAHs) are a class of organic compounds composed of two or more fused benzene (B151609) rings. researchgate.net They have garnered significant interest due to their unique electronic and photophysical properties, with applications in organic electronics. nih.gov this compound can be a precursor in synthetic routes leading to complex PAHs. Through intramolecular cyclization reactions, the benzoyl group can participate in the formation of new ring systems, leading to extended, multi-ring structures. nih.gov

Furthermore, this diazonium salt is instrumental in the synthesis of various heterocyclic compounds. Heterocycles, which contain atoms of at least two different elements in their rings, are ubiquitous in medicinal chemistry and materials science. The diazonium moiety can react with a range of compounds to form new heterocyclic rings. For instance, reactions with other nitrogen-containing species can lead to the formation of indazoles and 1,2,4-triazoles. nih.gov Additionally, coupling with active methylene (B1212753) compounds can yield a variety of heterocyclic structures, such as pyrazoles. researchgate.net

Precursor for Advanced Materials (e.g., in Polymer Chemistry, Surface Functionalization)

The reactivity of this compound extends to the field of materials science, where it serves as a precursor for creating advanced materials with tailored properties.

Grafting onto Surfaces for Modified Material Properties

Diazonium salts are widely used for the surface modification of various materials, including metals, carbon-based materials, and polymers. nih.govnih.gov The process, known as grafting, involves the covalent attachment of aryl groups from the diazonium salt onto the surface. nih.gov This can be achieved through electrochemical reduction, spontaneous reaction, or photochemical methods. nih.govresearchgate.net

The grafting of this compound can impart specific functionalities to a surface. The benzoyl group can act as a site for further chemical reactions, allowing for the immobilization of other molecules, such as catalysts or biomolecules. mdpi.com This surface functionalization can alter the material's properties, such as its wettability, adhesion, and biocompatibility.

| Grafting Method | Substrate Examples | Key Feature |

| Electrochemical | Gold, Glassy Carbon, Carbon Nanotubes | Precise control over layer thickness. mdpi.com |

| Spontaneous | Iron, Copper, Zinc | Simple and versatile. nih.gov |

| Photochemical | Gold, Copper, Iron | Allows for patterned surface modification. researchgate.net |

Incorporation into Polymeric Architectures

Functionalized building blocks are crucial for the synthesis of advanced polymers with specific properties. beilstein-journals.org this compound can be incorporated into polymer chains through various polymerization techniques. The diazonium group can be transformed into other functional groups that are amenable to polymerization, or the benzoyl group can be utilized as a reactive handle.

The inclusion of the benzoylphenyl moiety into a polymer backbone can influence its thermal stability, mechanical properties, and photophysical behavior. For example, the aromatic nature of the group can enhance the rigidity and thermal resistance of the polymer.

Synthesis of Specialized Dyes and Pigments with Tuned Chromophores

Azo dyes, which contain the characteristic -N=N- azo group, represent a major class of synthetic colorants. biotechjournal.in Diazonium salts are essential precursors in the synthesis of these dyes through a process called azo coupling. irjet.netcuhk.edu.hk In this reaction, the diazonium salt acts as an electrophile and reacts with an electron-rich coupling component, such as a phenol (B47542) or an aniline (B41778) derivative. unacademy.comunb.ca

This compound can be used to synthesize a variety of azo dyes and pigments. The benzoyl group, acting as an auxochrome, can significantly influence the color of the resulting dye by modifying the electronic properties of the chromophore. By carefully selecting the coupling component, chemists can fine-tune the absorption and emission properties of the dye, leading to a wide spectrum of colors. biotechjournal.in These specialized dyes find applications in textiles, printing inks, and high-performance pigments. irjet.netgoogle.com

| Coupling Component | Resulting Dye Class | Potential Color |

| Naphthols | Azo Dyes | Orange, Red, Brown biotechjournal.inirjet.net |

| Salicylic Acid | Azo Dyes | Yellow biotechjournal.in |

| Resorcinol | Azo Dyes | Brown biotechjournal.in |

| Aniline Derivatives | Azo Dyes | Yellow, Orange unb.ca |

Future Research Directions and Unexplored Reactivity

Development of Greener Synthetic Routes and Reaction Conditions

The traditional synthesis of aryldiazonium salts involves the use of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid, at low temperatures. lkouniv.ac.inmasterorganicchemistry.com Future research should prioritize the development of more environmentally benign methods.

Potential Green Approaches:

Aqueous Media: Performing the diazotization in water at ambient temperatures would reduce the reliance on organic solvents and extensive cooling. nih.gov

Catalytic Diazotization: Investigating catalytic systems that can generate the diazonium salt without stoichiometric acid waste is a key goal.

Flow Chemistry: Continuous flow reactors could offer superior temperature control, enhanced safety for handling potentially unstable diazonium intermediates, and easier scalability. libretexts.org

Alternative Diazotizing Agents: Exploring solid-supported or polymer-bound diazotizing reagents could simplify product purification and minimize waste streams.

Recent developments in greener synthetic methodologies, such as using waste curd water as a catalytic solvent for related heterocyclic syntheses under microwave irradiation, provide inspiration for what could be achieved. bohrium.com

Exploration of Novel Catalytic Transformations Involving 2-Benzoylbenzene-1-diazonium

The diazonium group is an excellent leaving group (N₂), facilitating numerous substitution reactions. masterorganicchemistry.com Coupling this with modern catalytic methods could unlock new chemical pathways. The classic Sandmeyer reaction, which uses copper(I) salts to replace the diazonium group with halides or a cyanide group, serves as a foundational example. libretexts.orgwikipedia.org

Future investigations could focus on:

Cross-Coupling Reactions: Using palladium, nickel, or gold catalysts to couple the 2-benzoylphenyl moiety with a wide range of partners (boronic acids, organozincs, alkynes, etc.), which would be a powerful tool for constructing complex molecular architectures. nih.gov

C-H Functionalization: Developing catalytic systems that enable the direct arylation of C-H bonds in other substrates using this compound as the aryl source.

Trifluoromethylation: Expanding on Sandmeyer-type reactions to install trifluoromethyl groups, which are of high importance in medicinal chemistry. wikipedia.orgnih.gov

Table 1: Potential Catalytic Systems for Novel Transformations

| Catalytic System | Potential Transformation | Product Class |

|---|---|---|

| Pd(0)/Ligand | Suzuki, Heck, Sonogashira Coupling | Biaryls, Stilbenes, Diarylalkynes |

| Ni(II)/Ligand | Kumada, Negishi Coupling | Substituted Benzophenones |

| Au(I)/Au(III) | Catalytic Sandmeyer-type Coupling | Aryl Halides, Sulfides, Phosphonates |

| Cu(I)/Ligand | Meerwein Arylation | Functionalized Alkenes |

Asymmetric Synthesis Utilizing Chiral Derivatives or Catalysts

The introduction of chirality is a cornerstone of modern drug discovery and materials science. The structure of this compound is well-suited for asymmetric synthesis, particularly through intramolecular reactions.

Areas for Exploration:

Chiral Ligands: Employing chiral ligands with transition metal catalysts (e.g., copper, rhodium, palladium) to control the stereochemistry of intramolecular cyclization or intermolecular coupling reactions.

Chiral Auxiliaries: Attaching a chiral auxiliary to the benzoyl group or the aromatic ring to direct the stereochemical outcome of subsequent transformations.

Asymmetric Cyclizations: Developing enantioselective versions of intramolecular reactions, such as the Pschorr cyclization, to produce chiral fluorenones and related tricyclic systems.

Detailed Mechanistic Studies of Intramolecular Cyclizations and Rearrangements

The proximity of the benzoyl carbonyl group to the diazonium group makes intramolecular reactions highly probable. The Pschorr reaction, an intramolecular radical substitution, is a classic example that can lead to the formation of fluorene-type structures. organic-chemistry.org

A thorough mechanistic investigation is warranted to understand and control these reactions. Key research questions include:

What is the precise mechanism of cyclization (radical, cationic, or concerted)?

How do reaction conditions (catalyst, solvent, temperature) influence the competition between intramolecular cyclization and intermolecular reactions (e.g., Sandmeyer reaction)? wikipedia.org

Can computational studies (e.g., Density Functional Theory) predict reaction pathways and the stability of intermediates to guide experimental design?

Understanding these pathways is crucial for optimizing reaction yields and selectively generating desired products, such as 9-fluorenone, from the intramolecular cyclization of this compound.

Investigation of Photochemical and Electrochemical Reactivity

Aryldiazonium salts are known to be sensitive to both light and electrical current, providing metal-free pathways for generating highly reactive aryl radicals. rsc.orgacs.org This reactivity remains a promising but underexplored area for this compound.

Future Research Avenues:

Photoredox Catalysis: Using visible-light photoredox catalysts to generate the 2-benzoylphenyl radical under mild conditions for subsequent reactions. researchgate.net This approach offers a greener alternative to traditional radical initiation methods. rsc.org

Direct Photolysis: Investigating the outcomes of direct UV irradiation, which can cleave the C-N bond to form an aryl radical, and how the ortho-benzoyl group influences subsequent reactions like cyclization or hydrogen abstraction. acs.orgrsc.org

Electrochemical Reduction: Studying the electrochemical reduction of the diazonium salt on an electrode surface to generate aryl radicals or anions. rsc.orgnih.gov This technique allows for precise control over the reaction initiation and can be used for surface modification or synthetic transformations. nih.gov

Table 2: Comparison of Radical Generation Methods

| Method | Initiation | Conditions | Key Advantages |

|---|---|---|---|

| Photochemical | UV Light or Visible Light/Photocatalyst | Mild, Room Temperature | Metal-free, High temporal/spatial control rsc.orgacs.org |

| Electrochemical | Applied Potential at an Electrode | Controlled, often room temp. | Tunable reactivity, useful for surface grafting rsc.orgnih.gov |

| Thermal (Pschorr) | Heat, often with a Cu catalyst | Elevated Temperatures | Classic, well-known for cyclizations organic-chemistry.org |

Potential for Bio-inspired Chemical Transformations

The reactivity of diazonium salts can be harnessed for biological applications, such as the covalent modification of surfaces for biosensors or the labeling of biomolecules. nih.gov

Potential Bio-related Research:

Bioconjugation: Exploring the use of this compound or its derivatives as chemical probes to react with specific amino acid residues on proteins, leveraging the dual reactivity of the diazonium and carbonyl groups.

Enzyme-Mimicking Catalysis: Designing systems where the benzoyl group acts as a binding site, mimicking an enzyme's active site, to position a substrate for a subsequent reaction initiated by the diazonium group.

Surface Functionalization: Using electrochemical or photochemical grafting to attach a layer of 2-benzoylphenyl groups onto materials, which could then be used to immobilize enzymes or other biological entities. nih.govrsc.org

Conclusion

Summary of Key Findings and Contributions to Diazonium Chemistry

2-Benzoylbenzene-1-diazonium, while not a widely studied compound, represents a fascinating molecular scaffold whose predicted reactivity contributes to the broader understanding of diazonium chemistry. The introduction of a benzoyl group at the ortho position to the diazonium functionality is expected to exert significant electronic and steric effects, influencing its stability and reaction pathways. The primary contribution of studying such a system lies in exploring the intramolecular interactions and unique transformations that can arise from the proximity of the electrophilic diazonium group and the carbonyl-containing substituent.

Key predicted findings include its synthesis from 2-aminobenzophenone (B122507) via diazotization and its potential to undergo classical diazonium reactions such as Sandmeyer, Schiemann, and Gomberg-Bachmann reactions. scienceinfo.comlibretexts.org More significantly, the molecular architecture of this compound makes it a prime candidate for intramolecular reactions. The Pschorr cyclization, for instance, is a plausible pathway that could lead to the formation of fluorenone derivatives. researchgate.netwikipedia.org This intramolecular cyclization, driven by the generation of an aryl radical or cation in close proximity to the benzoyl ring, offers a direct route to polycyclic aromatic systems that are of interest in materials science and medicinal chemistry. organic-chemistry.org

Furthermore, the study of this compound would contribute to the understanding of how a bulky, electron-withdrawing substituent at the ortho position impacts the stability and reactivity of aryldiazonium salts. These salts are known for their potential instability, and the electronic and steric hindrance from the benzoyl group could modulate this characteristic. mpg.de

Broader Implications for Organic Synthesis and Materials Science

The chemistry of this compound and its derivatives holds considerable promise for broader applications in organic synthesis and materials science. As versatile intermediates, aryldiazonium salts are pivotal in the synthesis of a wide array of organic compounds. researchgate.netrsc.orgslideshare.net The ability of this compound to serve as a precursor to fluorenones and other polycyclic aromatic hydrocarbons is of particular importance. organic-chemistry.org Fluorenone derivatives are known for their unique photophysical and electronic properties, making them valuable components in the development of organic light-emitting diodes (OLEDs), solar cells, and other organic electronic devices.

In the realm of materials science, aryldiazonium salts are increasingly used for the surface modification of various materials. acs.orgnih.govacs.org The covalent grafting of organic layers onto surfaces can be achieved through the electrochemical or chemical reduction of diazonium salts. The resulting aryl layers are robust and can be tailored to introduce specific functionalities. This compound could be employed to create surfaces functionalized with benzophenone (B1666685) moieties. Benzophenone is a well-known photosensitizer, and such modified surfaces could find applications in photografting, surface-initiated polymerization, and the development of photoresponsive materials.

The potential for this compound to engage in cycloaddition reactions further expands its synthetic utility. researchgate.netdntb.gov.uaacs.org As a synthon, it could participate in the construction of complex nitrogen-containing heterocyclic scaffolds, which are prevalent in pharmaceuticals and agrochemicals.

Outlook for Future Research on this compound and Related Systems

Future research on this compound is poised to explore several exciting avenues. A primary focus should be the experimental validation of its synthesis and predicted reactivity. This would involve the systematic investigation of its diazotization from 2-aminobenzophenone under various conditions to optimize the yield and stability of the resulting diazonium salt. scienceinfo.com

A thorough investigation of its intramolecular cyclization reactions, particularly the Pschorr cyclization to form fluorenones, is warranted. wikipedia.org This would involve exploring different catalytic systems (e.g., copper-based catalysts) and reaction conditions to maximize the efficiency of the cyclization process. The scope of this reaction could be expanded by using substituted 2-aminobenzophenones to access a library of functionalized fluorenones.

The photochemical and thermal decomposition of this compound presents another area for future study. nih.govresearcher.life Understanding the behavior of this molecule upon exposure to light or heat could reveal novel rearrangement or fragmentation pathways, potentially leading to the discovery of new synthetic methodologies. The possibility of a photo-Wolff rearrangement, analogous to that seen in other α-diazoketones, could also be explored. researchgate.net

Furthermore, the application of this compound in materials science should be a key research direction. acs.orgnih.gov Studies on its ability to functionalize surfaces, such as carbon nanotubes, graphene, and metal oxides, could lead to the development of new composite materials with tailored properties. The benzophenone moiety could be used as a handle for further chemical modifications or to impart photoactive properties to the material.

Finally, computational studies could provide deeper insights into the electronic structure, stability, and reaction mechanisms of this compound and its derivatives. Theoretical calculations can complement experimental findings and guide the design of new experiments and applications.

Q & A

Q. What systematic review frameworks are suitable for reconciling conflicting data on diazonium reactivity in heterogeneous catalysis?

- Methodological Answer : Adhere to PRISMA guidelines for literature reviews. Filter studies by reaction type (e.g., Meerwein arylation) and catalyst class (e.g., Cu NPs vs. Fe³⁺ oxides). Use meta-analysis tools (e.g., RevMan) to quantify effect sizes for turnover frequency (TOF) variations .

Q. How can hybrid experimental-computational workflows improve mechanistic hypotheses for diazonium-mediated C–H functionalization?

- Methodological Answer : Integrate in-situ IR monitoring with multiscale modeling (MD for solvent effects, QM/MM for bond cleavage). Validate using kinetic isotope effects (KIE) and isotopic scrambling experiments .

Data Analysis and Contradiction Management

Q. What statistical approaches resolve batch-to-batch variability in diazonium synthesis yields?

Q. How should researchers address conflicting toxicity profiles reported for diazonium byproducts in eco-toxicological studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.